![molecular formula C14H20ClNO B13203558 {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes and has various applications in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol typically involves the reaction of 4-chlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride (LiAlH4). The reaction conditions include:
Step 1: Reaction of 4-chlorophenylacetonitrile with cyclopentylmagnesium bromide in anhydrous ether at low temperatures.
Step 2: Reduction of the resulting intermediate with LiAlH4 in anhydrous ether to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.
化学反应分析
Types of Reactions
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the amino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like OH- or RO- in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
科学研究应用
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
- {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
属性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC 名称 |
[1-[2-amino-1-(4-chlorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20ClNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2 |
InChI 键 |
YMRPCOIGOLOJEI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


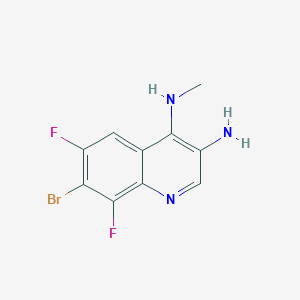
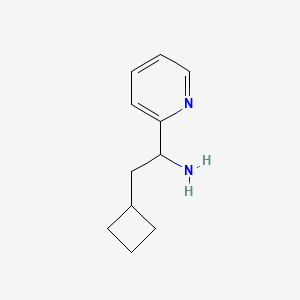
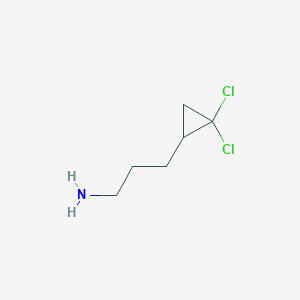
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)


![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)

![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

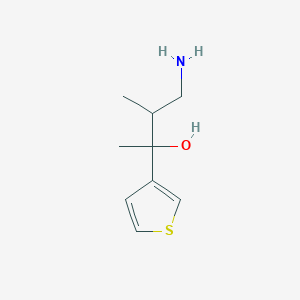
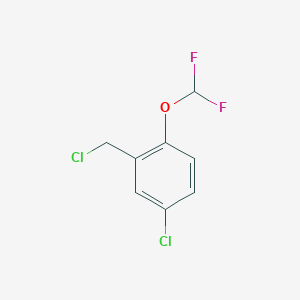
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
